REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][N:6]=1>O>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([NH:2][NH2:3])=[CH:7][N:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.51 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |